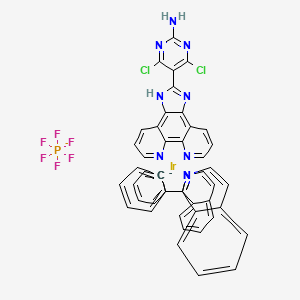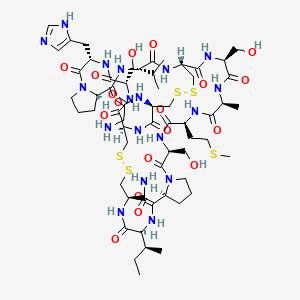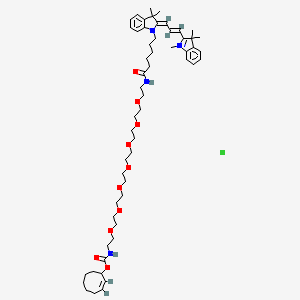
A3AR agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A3AR agonist 4 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown significant potential in various therapeutic areas, including inflammation, pain, and cancer. The A3 adenosine receptor is overexpressed in pathological human cells, making it a promising target for drug development .
Métodos De Preparación
The synthesis of A3AR agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product suitable for pharmaceutical use .
Análisis De Reacciones Químicas
A3AR agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Aplicaciones Científicas De Investigación
A3AR agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of A3 adenosine receptor ligands.
Biology: Employed in research to understand the role of A3 adenosine receptors in various biological processes, including cell signaling and apoptosis.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and pain.
Mecanismo De Acción
A3AR agonist 4 exerts its effects by binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of voltage-dependent calcium currents, reduction of cytokine production, and modulation of immune cell responses . These actions contribute to the compound’s anti-inflammatory, anticancer, and analgesic effects .
Comparación Con Compuestos Similares
A3AR agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the A3 adenosine receptor. Similar compounds include:
Piclidenoson: Another A3 adenosine receptor agonist with applications in treating inflammatory diseases and cancer.
Namodenoson: A selective A3 adenosine receptor agonist being developed for liver cancer and non-alcoholic steatohepatitis.
This compound stands out due to its specific binding affinity and the range of therapeutic applications it offers, making it a valuable compound in both research and clinical settings .
Propiedades
Fórmula molecular |
C18H18ClN7O2 |
|---|---|
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1 |
Clave InChI |
RIYADXGVGVSFRE-WESMQSEESA-N |
SMILES isomérico |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C |
SMILES canónico |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
